molecular formula C18H18N3NaO3S B1324534 Rosiglitazone sodium CAS No. 316371-83-2

Rosiglitazone sodium

Cat. No.: B1324534
CAS No.: 316371-83-2
M. Wt: 379.4 g/mol
InChI Key: XFOHHIYSRDUSCX-UHFFFAOYSA-M
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Description

Rosiglitazone sodium is a thiazolidinedione class antidiabetic drug used to improve glycemic control in adults with type 2 diabetes mellitus. It works as an insulin sensitizer by binding to the peroxisome proliferator-activated receptor gamma (PPARγ) in fat cells, making them more responsive to insulin .

Mechanism of Action

Target of Action

Rosiglitazone sodium primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the transcription of several genes involved in glucose and lipid metabolism .

Mode of Action

This compound acts as a selective ligand of PPARγ , activating this receptor . This activation influences the production of gene products involved in glucose and lipid metabolism . Apart from its effect on insulin resistance, this compound also appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

This compound affects the biochemical pathways related to glucose and lipid metabolism. By activating PPARγ, it influences the production of gene products involved in these pathways . The activation of PPARγ is also associated with an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .

Pharmacokinetics

This compound exhibits a bioavailability of 99% . It is metabolized in the liver, primarily via the CYP2C8 enzyme . The drug is excreted in the urine (64%) and feces (23%) as metabolites . The elimination half-life of this compound is approximately 3-4 hours .

Result of Action

The activation of PPARγ by this compound leads to improved insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s cardiovascular toxicity is higher than that of pioglitazone, another drug in the thiazolidinedione class . This has led to restrictions or even withdrawal of this compound from the market in most countries due to concerns about its cardiovascular safety . New data on this compound-mediated heart failure, myocardial infarction, and fractures provide clinicians with prescriptions with fewer side effects to treat patients .

Biochemical Analysis

Biochemical Properties

Rosiglitazone sodium plays a crucial role in biochemical reactions by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the transcription of genes involved in glucose and lipid metabolism. This compound binds selectively to PPARγ, leading to the modulation of various genes that control glucose production, transport, and utilization. Additionally, it has been observed to have anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .

Cellular Effects

This compound influences various cellular processes, particularly in adipocytes, hepatocytes, and muscle cells. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, enhancing their capacity to store lipids. In hepatocytes, it reduces gluconeogenesis, thereby lowering glucose production. In muscle cells, it increases glucose uptake and utilization. This compound also affects cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARγ, a nuclear receptor that regulates gene expression. Upon binding, this compound activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. The activation of these genes leads to increased insulin sensitivity, enhanced glucose uptake, and improved lipid metabolism. Additionally, this compound inhibits the activity of certain enzymes involved in gluconeogenesis, further contributing to its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, it exhibits a rapid onset of action, with significant improvements in insulin sensitivity and glucose metabolism within a few weeks. Long-term studies have shown that its efficacy may diminish over time due to the development of drug tolerance. This compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function include sustained improvements in glucose and lipid metabolism, although some studies have reported potential adverse effects on cardiovascular health .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, it effectively improves insulin sensitivity and reduces blood glucose levels. At high doses, it may cause adverse effects such as weight gain, fluid retention, and increased risk of heart failure. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and further increases in dosage do not result in additional improvements. Toxic effects at high doses include hepatotoxicity and bone fractures .

Metabolic Pathways

This compound is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP2C8, with minor contributions from CYP2C9 and CYP3A4. The major metabolic pathways include N-demethylation and para-hydroxylation of the pyridine ring. These metabolites are further conjugated through phase II metabolism and excreted via urine and feces. The involvement of multiple enzymes in its metabolism suggests potential drug-drug interactions, which need to be carefully managed in clinical settings .

Transport and Distribution

This compound is well-absorbed after oral administration, with a bioavailability of approximately 99%. It is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The compound is distributed throughout various tissues, with a volume of distribution of approximately 17.6 liters. It is primarily metabolized in the liver and excreted in the urine and feces. The transport and distribution of this compound are influenced by its high affinity for plasma proteins and its lipophilic nature .

Subcellular Localization

Within cells, this compound is localized primarily in the nucleus, where it exerts its effects by binding to PPARγ. The nuclear localization is facilitated by the presence of nuclear localization signals in the PPARγ protein. Additionally, this compound may interact with other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it influences lipid metabolism and energy production. Post-translational modifications of PPARγ, such as phosphorylation, may also affect the subcellular localization and activity of this compound .

Properties

IUPAC Name

sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHHIYSRDUSCX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316371-83-2
Record name Rosiglitazone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSIGLITAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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